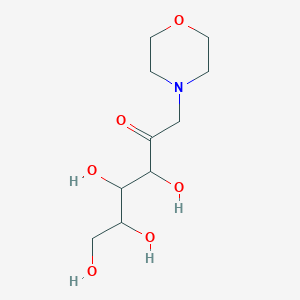

1-Deoxy-1-morpholino-D-fructose

描述

The exact mass of the compound (3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C10H19NO6 |

|---|---|

分子量 |

249.26 g/mol |

IUPAC 名称 |

3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one |

InChI |

InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2 |

InChI 键 |

JPANQHVKLYKLEB-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1CC(=O)C(C(C(CO)O)O)O |

同义词 |

1-deoxy-1-morpholinofructose 1-DMF |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose (DMF): Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Deoxy-1-morpholino-D-fructose (DMF), a key Amadori rearrangement product. It details the synthesis of DMF through the Maillard reaction of D-fructose and morpholine (B109124), outlines purification methodologies, and provides a thorough guide to its characterization using modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, this guide explores the biological significance of DMF, particularly its role in the context of fructosamines and the intracellular deglycation pathway involving fructosamine (B8680336) 3-kinase. This document is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and diagnostics.

Introduction

This compound (DMF) is a synthetic ketoamine formed through the non-enzymatic reaction between D-fructose and the secondary amine, morpholine. This reaction is a classic example of the Amadori rearrangement, a cornerstone of the Maillard reaction cascade. Amadori products, such as DMF, are of significant interest in food chemistry, where they contribute to flavor and color development, and in biomedical research due to their association with the formation of advanced glycation end-products (AGEs) in vivo. DMF serves as a stable, well-defined model compound for studying the broader class of fructosamines, which are biomarkers for glycemic control in diabetes mellitus.[1][2][3] Its structural similarity to the fructosamine moieties found on glycated proteins makes it an invaluable tool for developing and standardizing fructosamine assays.[4] This guide will provide a detailed exploration of the synthesis and characterization of this important molecule.

Synthesis of this compound (DMF)

The synthesis of DMF is achieved through the Amadori rearrangement, which involves the condensation of a reducing sugar (D-fructose) with a primary or secondary amine (morpholine), followed by an intramolecular rearrangement of the initially formed glycosylamine.

Reaction Principle: The Amadori Rearrangement

The synthesis of this compound proceeds via the Amadori rearrangement. This reaction begins with the nucleophilic attack of the secondary amine, morpholine, on the carbonyl carbon of the open-chain form of D-fructose, forming an unstable hemiaminal. Subsequent dehydration leads to the formation of a cationic iminium intermediate (Schiff base). The key step of the Amadori rearrangement is the tautomerization of this iminium ion to a more stable enaminol, which then rearranges to the final 1-amino-1-deoxy-2-ketose product, in this case, this compound.

Experimental Protocols

Two primary methods for the synthesis of Amadori compounds are the fusion method and the syrup method.[5]

2.2.1. Fusion Method

This method involves heating a dry, equimolar mixture of D-fructose and morpholine.

-

Procedure:

-

Thoroughly mix equimolar amounts of D-fructose and morpholine in a round-bottom flask.

-

Heat the mixture at 70-80°C for approximately 2 hours with constant stirring. The mixture will turn into a brown, viscous product.

-

Dissolve the resulting brown product in hot ethanol (B145695).

-

Allow the solution to cool to induce crystallization of this compound.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Further purification can be achieved by recrystallization from hot ethanol.

-

-

Expected Yield: 10-30%[5]

2.2.2. Syrup Method

This method is performed in an aqueous solution, often with an acid catalyst to facilitate the reaction.

-

Procedure:

-

Prepare a mixture of D-fructose, morpholine, and a catalytic amount of a weak acid (e.g., acetic acid) in water. A typical molar ratio is 1:1.1-1.4:0.002-0.02 (fructose:morpholine:acid) in a minimal amount of water (e.g., 2.5-3 parts water to 1 part fructose).[5]

-

Heat the mixture to 100°C for 10-30 minutes, during which the solution will darken.[5]

-

Cool the reaction mixture.

-

Purify the product using ion-exchange chromatography to remove unreacted starting materials and by-products.

-

The collected fractions containing the product can be concentrated under reduced pressure and the product crystallized from hot ethanol.

-

Purification

Purification of Amadori compounds can be challenging due to their polarity and the presence of unreacted starting materials and side products.

-

Crystallization: As described in the synthesis protocols, crystallization from hot ethanol is a common and effective method for purifying DMF.

-

Ion-Exchange Chromatography: This technique is particularly useful for the syrup method to separate the charged Amadori product from the neutral unreacted fructose (B13574). A cation-exchange resin can be used, eluting with a gradient of a volatile buffer (e.g., ammonium (B1175870) formate) or a weak acid.

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and the purity of the fractions obtained during column chromatography. A typical mobile phase would be a mixture of polar organic solvents such as acetonitrile (B52724) and water.

Characterization of this compound (DMF)

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of the synthesized DMF.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₆[6] |

| Molecular Weight | 249.26 g/mol [6] |

| Appearance | White to off-white powder |

| Melting Point | 147 °C |

| Solubility | Soluble in water and methanol (B129727) |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Amadori compounds. The spectra can confirm the formation of the C-1 methylene (B1212753) group and the C-2 carbonyl group, which are characteristic of the Amadori rearrangement product. The 13C NMR spectra of Amadori compounds typically show that the β-pyranose form is predominant in solution.[7]

-

Experimental Protocol for NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified DMF in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

-

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons of the morpholine ring.

-

A characteristic signal for the newly formed methylene group at the C-1 position of the fructose moiety.

-

Complex multiplets for the protons on the sugar backbone (C-3 to C-6).

-

-

Expected ¹³C NMR Spectral Features:

-

A signal for the carbonyl carbon at the C-2 position.

-

Signals for the carbons of the morpholine ring.

-

Signals for the carbons of the fructose backbone (C-1, C-3 to C-6).

-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized DMF and to obtain structural information through fragmentation analysis.

-

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of the purified DMF in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Expected Mass Spectrum:

-

A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 250.1.

-

The fragmentation pattern of Amadori compounds often involves neutral losses of water molecules from the sugar moiety.

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the DMF molecule.

-

Experimental Protocol for FTIR Spectroscopy (Powder Sample):

-

Prepare a KBr pellet by mixing a small amount of the powdered DMF sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal and apply pressure.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected FTIR Spectral Features:

-

A strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

-

C-H stretching vibrations of the morpholine and fructose moieties in the 3000-2800 cm⁻¹ region.

-

A characteristic absorption band for the C=O stretching of the ketone group around 1720-1700 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region (1400-900 cm⁻¹).

-

Biological Significance and Signaling Pathways

DMF, as a stable fructosamine, plays a significant role in biomedical research, particularly in the context of diabetes and its complications. Fructosamines are formed by the glycation of serum proteins, primarily albumin, and their levels reflect the average blood glucose concentrations over the preceding 2-3 weeks.[1][3]

Role in Glycation and as a Biomarker

The non-enzymatic glycation of proteins, leading to the formation of fructosamines, is a key process in the pathophysiology of diabetic complications. These glycated proteins can undergo further reactions to form irreversible advanced glycation end-products (AGEs), which contribute to tissue damage. DMF serves as a crucial standard in the development and calibration of clinical assays for measuring total fructosamine levels in serum, aiding in the management of diabetes.

Involvement in the Fructosamine 3-Kinase (FN3K) Pathway

Recent research has identified an intracellular "deglycation" pathway involving the enzyme fructosamine 3-kinase (FN3K).[8] This enzyme phosphorylates fructosamine residues on proteins, leading to their destabilization and subsequent removal. DMF has been shown to be a substrate and a competitive inhibitor of FN3K.[8] This pathway represents a potential cellular defense mechanism against the accumulation of glycated proteins.

References

- 1. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fructosamine and glycated hemoglobin as biomarkers of glycemic control in people with type 2 diabetes mellitus and cancer (GlicoOnco study) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Clinical Usefulness of Serum Fructosamine and HbAlc in Patients with NIDDM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Key Aspects of Amadori Rearrangement Products as Future Food Additives [mdpi.com]

- 6. This compound | C10H19NO6 | CID 220877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fructosamine 3-kinase is involved in an intracellular deglycation pathway in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Properties of 1-Deoxy-1-morpholino-D-fructose

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-morpholino-D-fructose (DMF), an Amadori product formed from the non-enzymatic reaction of glucose with morpholine (B109124), is a compound of increasing interest within the scientific community. As a stable fructosamine (B8680336), DMF serves as a valuable tool in the study of glycation processes and their implications in various pathological conditions. This technical guide provides a comprehensive overview of the known biological properties of DMF, including its synthesis, chemical characteristics, and its potential therapeutic applications stemming from its antioxidant, anti-inflammatory, α-glucosidase inhibitory, and cytotoxic activities. This document synthesizes the available scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and development in this area.

Introduction

This compound (DMF) is a synthetic carbohydrate derivative belonging to the class of fructosamines.[1] Fructosamines are ketoamine compounds formed through the Maillard reaction, a non-enzymatic reaction between a reducing sugar and a primary or secondary amine.[2] This reaction is of significant interest in food chemistry and, more critically, in the pathophysiology of diseases such as diabetes mellitus, where elevated glucose levels lead to the glycation of proteins and the formation of Amadori products.[3] DMF, being a stable analog of the initial phase of protein glycation, is utilized in the development of glycation assays and as a standard for fructosamine determination.[4][5] Beyond its role in glycation research, emerging evidence suggests that DMF possesses a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, making it a candidate for further investigation in drug discovery and development.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₆ | [6] |

| Molecular Weight | 249.26 g/mol | [6] |

| CAS Number | 6291-16-3 | [4] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 147 °C | [7] |

| Solubility | Soluble in methanol (B129727) (19.60-20.40 mg/mL) | [7] |

| Storage Temperature | -20°C | [7] |

Synthesis of this compound

The synthesis of DMF, an Amadori rearrangement product, is typically achieved through the reaction of D-glucose with morpholine.

General Synthesis Workflow

The synthesis involves the condensation of an aldose (D-glucose) with a secondary amine (morpholine) to form a Schiff base, which then undergoes an Amadori rearrangement to yield the more stable 1-amino-1-deoxy-ketose (DMF).

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Amadori Compounds

Materials:

-

D-glucose

-

Morpholine

-

Methanol

-

Reflux apparatus

-

Rotary evaporator

-

Cation exchange resin for purification

Procedure:

-

Dissolve equimolar amounts of D-glucose and morpholine in methanol.

-

Reflux the mixture for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue using cation exchange chromatography to isolate the this compound.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Biological Properties and Experimental Data

Emerging research indicates that DMF and related Amadori compounds possess several biological activities of therapeutic interest.

α-Glucosidase Inhibitory Activity

The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a key strategy in managing type 2 diabetes. While specific IC50 values for DMF are not available in the searched literature, related Amadori compounds have demonstrated α-glucosidase inhibitory activity. For instance, lysinyl-fructose, another Amadori compound, has been shown to possess high α-glucosidase inhibitory activity.[9]

Table 1: α-Glucosidase Inhibitory Activity of Related Amadori Compounds

| Compound | α-Glucosidase Inhibition | IC50 Value | Reference |

|---|---|---|---|

| Lysinyl-fructose | High | Not Reported | [9] |

| this compound | Data Not Available | Data Not Available | |

This protocol is a standard method used to assess the α-glucosidase inhibitory potential of a test compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compound (DMF)

-

Acarbose (B1664774) (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compound and acarbose at various concentrations in phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound solution or positive control.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (3 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. 6291-16-3 , this compound [chemsynlab.com]

- 2. Anti-Glucotoxicity Effect of Phytoconstituents via Inhibiting MGO-AGEs Formation and Breaking MGO-AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1-デオキシ-1-モルホリノ-D-フルクトース ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C10H19NO6 | CID 220877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of 1-Deoxy-1-morpholino-D-fructose in the Maillard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of food chemistry and a significant pathway in physiological glycation processes, involves a complex cascade of reactions between reducing sugars and amino compounds. A key intermediate in this reaction is the Amadori product, which is formed in the early stages and serves as a crucial precursor to the formation of both flavor compounds and deleterious advanced glycation end products (AGEs). This technical guide provides a comprehensive overview of 1-Deoxy-1-morpholino-D-fructose (DMF), a model Amadori compound formed from the reaction of glucose with morpholine (B109124). We delve into its formation kinetics, degradation pathways, and the analytical methodologies used for its characterization. This document aims to serve as a detailed resource for researchers and professionals investigating the Maillard reaction, with a particular focus on the potential for therapeutic intervention in AGE-related pathologies.

Introduction to the Maillard Reaction and Amadori Products

The Maillard reaction is a non-enzymatic browning reaction that begins with the condensation of a reducing sugar, such as glucose, with a primary or secondary amine, typically from an amino acid, peptide, or protein.[1] The initial, reversible formation of a Schiff base is followed by an irreversible rearrangement to form a more stable ketoamine known as the Amadori product.[2][3] In the context of food science, these reactions are responsible for the desirable colors and flavors of cooked foods.[4] However, in biological systems, the accumulation of Amadori products and their subsequent degradation to form AGEs are implicated in the pathogenesis of various age-related and diabetic complications.[5][6]

This compound (DMF) is a well-characterized Amadori product that serves as a valuable model compound for studying the intricacies of the Maillard reaction.[7] Its formation from glucose and the secondary amine morpholine allows for detailed kinetic and mechanistic investigations without the complexities introduced by the side chains of amino acids.[7]

Formation and Chemical Properties of this compound

DMF is synthesized through the condensation of D-glucose with morpholine, followed by the Amadori rearrangement.[7] The chemical and physical properties of DMF are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one | [8] |

| Molecular Formula | C₁₀H₁₉NO₆ | [8] |

| Molecular Weight | 249.26 g/mol | [8] |

| CAS Number | 6291-16-3 | [9] |

| Appearance | White to off-white powder | |

| Melting Point | 147 °C | |

| Solubility | Methanol: 19.60-20.40 mg/mL |

Kinetics of DMF Formation and Degradation

The formation and degradation of DMF are influenced by several factors, including pH, temperature, and the concentration of reactants. Kinetic studies provide valuable insights into the reaction mechanisms and the stability of this Amadori product.

Quantitative Data on DMF Formation

The reaction between glucose and morpholine to form DMF follows second-order kinetics.[7] Key kinetic parameters for the formation of DMF are presented in Table 2.

Table 2: Kinetic Parameters for the Formation of this compound

| Parameter | Value | Experimental Conditions | Reference |

| Second-order rate constant (k₀) | 1.87 M⁻¹ h⁻¹ | pH 3.0, T = 100 °C, 90% methanol-water | [7] |

Degradation of DMF

The degradation of Amadori products is a critical step in the Maillard reaction, leading to the formation of reactive carbonyl species, which are precursors to AGEs and flavor compounds. The degradation of DMF can proceed through different pathways depending on the reaction conditions. The degradation kinetics have also been studied, and the rate constants for different decomposition pathways can be calculated.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and kinetic analysis of this compound.

Synthesis and Purification of DMF

Objective: To synthesize and purify this compound for use as a standard in analytical studies.

Materials:

-

D-glucose

-

Morpholine

-

Methanol

-

Water

-

Ion-exchange resin

Procedure:

-

A mixture of glucose, morpholine, and an acid catalyst in water is heated to approximately 100°C for 10 to 30 minutes.[10]

-

The resulting dark solution is then subjected to purification using ion-exchange resin chromatography to remove unreacted starting materials and byproducts.[10]

-

The purified DMF is then crystallized from hot ethanol (B145695) to yield a white to off-white powder.[10]

Kinetic Analysis of DMF Formation and Degradation

Objective: To determine the rate constants for the formation and degradation of DMF under controlled conditions.

Materials:

-

D-glucose solution (0.05–0.2 M)

-

Morpholine solution (0.1–0.3 M)

-

Methanol-water (90:10 v/v) solvent, adjusted to pH 3.0

-

Sealed reaction vials

-

Heating block or water bath at 100 °C

-

HPLC system with a diode array and pulsed amperometric detector

Procedure:

-

Prepare reaction mixtures by combining glucose and morpholine solutions in sealed vials at the desired concentrations.[7]

-

Place the vials in a heating block or water bath maintained at 100 °C.[7]

-

At specific time intervals, remove a vial from the heat and immediately cool it to stop the reaction.[7]

-

Analyze the samples for the concentrations of glucose, morpholine, and DMF using a multidetector HPLC system.[7]

-

For degradation studies, a known concentration of purified DMF (e.g., 0.02 M) is heated under the same conditions, and its disappearance is monitored over time.[7]

-

Calculate the rate constants for formation and degradation using integrated rate laws and graphical methods or by simultaneous numerical solutions of the differential rate equations.[7]

Role of DMF in the Maillard Reaction Cascade

DMF, as an Amadori product, is a central intermediate in the Maillard reaction. Its formation and subsequent degradation are pivotal events that dictate the downstream products of the reaction.

Degradation Pathways of DMF

The degradation of DMF can proceed via two main pathways, 1,2-enolization and 2,3-enolization, which are favored under acidic and neutral/alkaline conditions, respectively. These pathways lead to the formation of highly reactive dicarbonyl compounds such as 3-deoxyglucosone (B13542) (3-DG), which are key precursors to AGEs.[11]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 3. Item - Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-d-fructose - American Chemical Society - Figshare [acs.figshare.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C10H19NO6 | CID 220877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. mdpi.com [mdpi.com]

- 11. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part II--kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Glycation Studies with 1-Deoxy-1-morpholino-D-fructose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-enzymatic glycation, a complex series of reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, is a fundamental process implicated in aging and the pathogenesis of various diseases, notably diabetes mellitus. The initial, reversible formation of a Schiff base is followed by its rearrangement to a more stable ketoamine adduct, known as an Amadori product. These early glycation products are pivotal intermediates in the pathway leading to the formation of Advanced Glycation End-products (AGEs), which contribute to cellular dysfunction and tissue damage.

1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic analogue of the naturally occurring Amadori product, 1-desoxy-1-amino-fructose.[1] Its stable structure and high purity make it an invaluable tool in the study of glycation. DMF serves as a standard for the quantification of fructosamine (B8680336), an important biomarker for monitoring glycemic control, and as a model compound for investigating the kinetics and mechanisms of the Maillard reaction. This technical guide provides an in-depth overview of early glycation studies involving DMF, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant pathways and workflows. While DMF is primarily used as a model compound and standard, this guide will also touch upon its described, though less documented, anti-glycation, antioxidant, and anti-inflammatory properties.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the kinetics of this compound formation and its use as a standard in glycation assays.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₀) for DMF Formation | 1.87 M⁻¹ h⁻¹ | Glucose (0.1 M), Morpholine (B109124) (0.1-0.3 M), pH 3.0, 100°C, 90% methanol-water | Papadopoulos & Tironi, 2004 |

| Optimal Molar Ratio for DMF Formation (Morpholine:Glucose) | 3:1 | Glucose (0.1 M), Morpholine (0.3 M), pH 3.0, 100°C, 90% methanol-water | Papadopoulos & Tironi, 2004 |

Table 1: Kinetic Data for the Formation of this compound. This table presents the second-order rate constant and the optimal reactant ratio for the synthesis of DMF, providing a quantitative basis for its formation under specific experimental conditions.

| Standard | Concentration Range | Assay | Wavelength | Reference |

| This compound (1-DMF) | 0.31–5.0 mM | Nitroblue Tetrazolium (NBT) Assay for Fructosamine | 530 nm | Abdullah et al., 2020 |

Table 2: Use of this compound as a Standard in Fructosamine Assays. This table details the concentration range and spectrophotometric wavelength for the use of DMF as a standard in a common colorimetric assay for the quantification of early glycation products.

Experimental Protocols

Kinetic Analysis of this compound Formation and Degradation

This protocol is based on the methodology described by Papadopoulos & Tironi (2004) for studying the kinetics of Amadori product formation.

Objective: To determine the rate constants for the formation and degradation of this compound (DMF).

Materials:

-

Glucose

-

Morpholine

-

Methanol

-

Sorbitol (for control experiments)

-

Triethylamine (for control experiments)

-

Deionized water

-

Sealed reaction vials

-

High-Performance Liquid Chromatography (HPLC) system with a diode array and pulsed amperometric detector

Procedure:

-

Reaction Setup:

-

Prepare a solution of 0.1 M glucose in 90% methanol-water adjusted to pH 3.0.

-

Prepare a series of morpholine solutions in the same solvent at concentrations ranging from 0.1 M to 0.3 M.

-

In sealed vials, mix the glucose solution with each of the morpholine solutions.

-

As a control, prepare a similar set of reactions with varying glucose concentrations (0.05 M - 0.2 M) and a fixed morpholine concentration (0.1 M).

-

-

Incubation:

-

Incubate the sealed vials at 100°C for up to 6 hours.

-

-

Sampling and Analysis:

-

At specific time intervals, withdraw samples from the reaction vials.

-

Analyze the samples using a multidetector HPLC system to quantify the concentrations of glucose, morpholine, and the formed DMF.

-

-

Kinetic Modeling:

-

Utilize the collected concentration-time data to determine the rate constants for the formation and degradation of DMF. This can be achieved through:

-

Graphical Method: Using integrated rate laws to plot the data and determine the rate constants from the slope of the resulting lines.

-

Numerical Method: Simultaneously solving the differential rate equations that describe the reaction mechanism and optimizing the rate constants to best fit the experimental data.

-

-

Expected Outcome: Determination of the second-order rate constant for the formation of DMF and the rate constants for its subsequent degradation pathways.

Fructosamine Assay using this compound as a Standard

This protocol is adapted from the nitroblue tetrazolium (NBT) assay for fructosamine determination as described by Abdullah et al. (2020).

Objective: To quantify the level of fructosamine (an early glycation product) in a sample using this compound (DMF) as a standard.

Materials:

-

This compound (DMF)

-

Nitroblue tetrazolium (NBT)

-

Carbonate buffer (100 mM, pH 10.4)

-

Glycated protein samples (e.g., glycated bovine serum albumin)

-

Microplate reader

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of DMF in carbonate buffer with concentrations ranging from 0.31 mM to 5.0 mM.

-

-

Assay Reaction:

-

In a 96-well microplate, add 10 µL of each standard solution or the glycated sample to respective wells.

-

Add 90 µL of 0.5 mM NBT in carbonate buffer to each well.

-

-

Incubation and Measurement:

-

Incubate the microplate at 37°C.

-

Record the absorbance at 530 nm at two different time points (e.g., 10 and 15 minutes) using a microplate reader.

-

-

Quantification:

-

Calculate the change in absorbance over the time interval for both the standards and the samples.

-

Plot the change in absorbance for the standards against their known concentrations to generate a standard curve.

-

Determine the fructosamine concentration in the samples by interpolating their change in absorbance values on the standard curve.

-

Expected Outcome: A quantitative measurement of the fructosamine concentration in the experimental samples, expressed in equivalents of DMF.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general pathway of protein glycation and a typical experimental workflow for studying glycation inhibition.

Caption: General pathway of non-enzymatic protein glycation.

Caption: Workflow for in vitro glycation inhibition assay.

Conclusion

This compound is a critical reagent in the field of glycation research. Its role as a stable Amadori product analogue allows for detailed kinetic studies of the Maillard reaction and provides a reliable standard for the quantification of fructosamine, a key indicator of early glycation. The experimental protocols detailed in this guide offer robust methodologies for researchers investigating the fundamental aspects of protein glycation and for those in drug development seeking to identify and characterize novel anti-glycation agents. While direct studies on the inhibitory properties of DMF are limited, its utility as a research tool is well-established. Future research may further elucidate the potential therapeutic applications of DMF and similar compounds in mitigating the detrimental effects of glycation in age-related and metabolic diseases.

References

An In-depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-morpholino-D-fructose (DMF), a fructosamine (B8680336) and an Amadori rearrangement product, is a synthetic carbohydrate derivative with significant potential in biochemical research and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reported biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological potential are presented. Furthermore, this guide illustrates key chemical transformations and biological pathways using structured diagrams to facilitate a deeper understanding of its relevance in the study of glycation and related pathological conditions.

Chemical Identity and Structure

This compound is structurally characterized by a fructose (B13574) backbone where the C1 hydroxyl group is substituted with a morpholino group. This substitution makes it a stable ketoamine.

-

IUPAC Name: (3S,4R,5R)-3,4,5,6-Tetrahydroxy-1-(morpholin-4-yl)hexan-2-one

-

Synonyms: 1-Deoxy-1-morpholinofructose, DMF

-

CAS Number: 6291-16-3[1]

-

Molecular Formula: C₁₀H₁₉NO₆[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| InChI | 1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2/t8-,9-,10-/m1/s1[3] |

| InChIKey | JPANQHVKLYKLEB-OPRDCNLKSA-N[3] |

| SMILES | C1COCCN1CC(=O)C(C(C(CO)O)O)O[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | White to off-white powder | [3] |

| Melting Point | 147 °C | [3][4] |

| Solubility | Methanol: 19.60-20.40 mg/mL | [3] |

| Pyridine: 50 mg/mL | [4] | |

| Purity | ≥98% (by TLC) | [3] |

| Storage Temperature | -20°C | [3] |

| Storage Conditions | Light sensitive | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Maillard reaction, specifically the Amadori rearrangement, between D-glucose and morpholine.

Reaction Principle: The Amadori Rearrangement

The synthesis involves a nucleophilic attack of the secondary amine (morpholine) on the carbonyl group of the open-chain form of D-glucose. This initially forms an unstable N-substituted glycosylamine (a Schiff base for primary amines). This intermediate then undergoes an acid-catalyzed rearrangement to form the more stable 1-amino-1-deoxy-ketose, in this case, this compound.

References

An In-depth Technical Guide on 1-Deoxy-1-morpholino-D-fructose as an Amadori Product Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic ketoamine and a stable analog of the early-stage Maillard reaction products known as Amadori products. Formed from the condensation of glucose with morpholine (B109124), DMF serves as a crucial tool in the study of glycation processes and their implications in various pathological conditions, including diabetes and neurodegenerative diseases. This technical guide provides a comprehensive overview of DMF, including its synthesis, chemical properties, and its role as an inhibitor of advanced glycation end-product (AGE) formation. Detailed experimental protocols for its synthesis and use in relevant biological assays are presented, along with a summary of its known biological activities, including antioxidant and anti-inflammatory effects. Furthermore, this guide explores the signaling pathways potentially modulated by DMF, such as the NF-κB and RAGE signaling pathways, and provides visualizations of these pathways and experimental workflows using the DOT language.

Introduction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, and nucleic acids, leads to the formation of a diverse range of products. The initial, reversible formation of a Schiff base is followed by an irreversible rearrangement to form a more stable ketoamine derivative known as the Amadori product.[1] These Amadori products are key intermediates in the complex cascade that ultimately leads to the formation of advanced glycation end-products (AGEs).[1]

AGEs are implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus, atherosclerosis, and Alzheimer's disease, through mechanisms that involve protein cross-linking, oxidative stress, and inflammation.[2][3] The interaction of AGEs with their cell surface receptor, the Receptor for Advanced Glycation End Products (RAGE), triggers a signaling cascade that activates transcription factors like Nuclear Factor-kappa B (NF-κB), leading to the expression of pro-inflammatory cytokines and adhesion molecules.[4][5]

This compound (DMF), a synthetic Amadori product analog, provides a stable and well-characterized tool to investigate the biological consequences of early glycation events. Its structural similarity to the naturally occurring fructosamines, which are Amadori products formed from the reaction of glucose with amino acids, makes it an invaluable standard in fructosamine (B8680336) assays used for monitoring glycemic control in diabetic patients.[6][7] This guide will delve into the technical details of DMF, from its synthesis to its potential therapeutic applications.

Chemical and Physical Properties

This compound is a white to off-white powder with the molecular formula C₁₀H₁₉NO₆ and a molecular weight of 249.26 g/mol .[8]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₆ | [8] |

| Molecular Weight | 249.26 g/mol | [8] |

| Appearance | White to off-white powder | [9] |

| Melting Point | 147 °C | [9] |

| Solubility | Methanol: 19.60-20.40 mg/mL | [9] |

| Storage Temperature | -20°C | [9] |

| SMILES | C1COCCN1CC(=O)C(C(C(CO)O)O)O | [8] |

| InChI | InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2 | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of DMF involves the Amadori rearrangement of glucose with morpholine. The following protocol is based on a kinetic study of this reaction.[10]

Materials:

-

D-glucose

-

Morpholine

-

Methanol

-

Water

-

Sealed reaction vials

-

Heating apparatus (e.g., heating block or oil bath)

-

High-Performance Liquid Chromatography (HPLC) system with a diode array and pulsed amperometric detector for analysis

Procedure:

-

Prepare a 0.1 M solution of D-glucose in a 90% methanol-water solvent.

-

Prepare a series of morpholine solutions in 90% methanol-water, with concentrations ranging from 0.1 M to 0.3 M.

-

In sealed vials, mix the 0.1 M glucose solution with an equal volume of each morpholine solution.

-

As a control, react 0.1 M morpholine with varying concentrations of glucose (0.05 M to 0.2 M).

-

Adjust the pH of the reaction mixtures to 3.0.

-

Heat the sealed vials at 100°C for up to 6 hours.

-

At specific time intervals, withdraw samples from the reaction mixtures.

-

Analyze the samples using an HPLC system to quantify the concentrations of reactants and the formed this compound.

Purification: Purification of the Amadori product can be achieved using cation exchange resin chromatography.[11]

In Vitro Inhibition of Advanced Glycation End-products (AGEs) Formation Assay

This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs.[12]

Materials:

-

Bovine Serum Albumin (BSA)

-

D-glucose or D-fructose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Test compound (e.g., this compound)

-

Aminoguanidine (positive control)

-

Sodium azide (B81097)

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a reducing sugar (e.g., 0.5 M glucose or fructose) in PBS.

-

Add the test compound at various concentrations to the reaction mixture. Include a positive control (aminoguanidine) and a negative control (no inhibitor).

-

Add sodium azide (0.02%) to each well to prevent microbial growth.

-

Incubate the microplate at 37°C for an extended period (e.g., 7-28 days), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm at regular intervals.

-

Calculate the percentage of inhibition of AGE formation using the following formula: Inhibition (%) = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

Fructosamine Assay

This colorimetric assay is used to measure the concentration of fructosamine (Amadori products) in a sample, with DMF often used as a standard.[6]

Materials:

-

Nitroblue tetrazolium (NBT) reagent

-

Carbonate buffer (pH 10.8)

-

This compound (DMF) standard solutions of known concentrations

-

Serum or plasma samples

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 530 nm

Procedure:

-

Add serum or plasma samples and DMF standard solutions to the wells of a microplate.

-

Add the carbonate buffer containing NBT to each well.

-

Incubate the plate at 37°C.

-

Measure the rate of formazan (B1609692) formation by reading the absorbance at 530 nm at two specific time points (e.g., 10 and 15 minutes).

-

The change in absorbance is proportional to the fructosamine concentration.

-

Construct a standard curve using the absorbance values of the DMF standards.

-

Determine the fructosamine concentration in the samples by interpolating their absorbance values on the standard curve.

Biological Activities and Signaling Pathways

While specific quantitative data for the antioxidant and anti-inflammatory activities of this compound are not extensively available in the public domain, studies on Amadori products in general provide insights into its potential biological effects.

Inhibition of Advanced Glycation End-products (AGEs) Formation

As an Amadori product analog, DMF is structurally related to the intermediates in the AGE formation pathway. While it can be used to study the kinetics of Amadori product degradation, certain Amadori products and their analogs may also competitively inhibit the formation of more harmful, late-stage AGEs.

Antioxidant Activity

Some Amadori products have been shown to possess antioxidant activity.[5] This activity may be attributed to their ability to scavenge free radicals and chelate metal ions, thereby interrupting the oxidative processes that contribute to AGE formation and cellular damage. Standard assays to evaluate antioxidant capacity include the Oxygen Radical Absorbance Capacity (ORAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.

Anti-inflammatory Effects and Signaling Pathways

Amadori products have been shown to exert pro-inflammatory effects by activating the NF-κB signaling pathway, leading to the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][12] This activation is often mediated through the Receptor for Advanced Glycation End Products (RAGE).[4] It is plausible that DMF, as an Amadori product analog, could modulate these pathways, either by acting as a competitive antagonist at the RAGE receptor or through other mechanisms.

NF-κB Signaling Pathway

Caption: Amadori product-mediated activation of the NF-κB signaling pathway.

RAGE Signaling Pathway

Caption: Overview of RAGE signaling leading to cellular responses.

Experimental Workflows

The following diagrams illustrate typical workflows for studying the effects of this compound.

Workflow for Synthesis and Purity Analysis

Caption: Workflow for the synthesis and analysis of DMF.

Workflow for In Vitro Biological Activity Screening

Caption: Workflow for evaluating the in vitro biological activities of DMF.

Conclusion

This compound is a valuable tool for researchers in the fields of glycation, diabetes, and related metabolic and inflammatory diseases. Its stability and well-defined structure make it an ideal standard for fructosamine assays and a useful model compound for studying the biological effects of early glycation products. While direct quantitative data on its antioxidant and anti-inflammatory properties are still emerging, the established pro-inflammatory role of Amadori products suggests that DMF and similar analogs could be instrumental in elucidating the complex signaling pathways involved in glycation-induced pathologies. The detailed protocols and workflows provided in this guide aim to facilitate further research into the multifaceted role of DMF and other Amadori product analogs in health and disease, and to support the development of novel therapeutic strategies targeting the deleterious effects of glycation.

References

- 1. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fructose-mediated AGE-RAGE axis: approaches for mild modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]

The Dual Therapeutic Action of Dimethyl Fumarate: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl Fumarate (B1241708) (DMF) is an orally administered therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis. Its clinical efficacy is largely attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This document summarizes key quantitative data from preclinical and in vitro studies, offers detailed experimental protocols for assessing DMF's activity, and presents visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

Dimethyl Fumarate exerts its therapeutic effects through a dual mechanism that collaboratively mitigates cellular stress and inflammation.

-

Antioxidant Activity via Nrf2 Pathway Activation: DMF is a pro-electrophilic drug that, once metabolized to its active form, monomethyl fumarate (MMF), reacts with cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a negative regulator of Nrf2, a master transcription factor for the antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The covalent modification of Keap1 by DMF/MMF leads to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.[1][2][3][4]

-

Anti-inflammatory Activity via NF-κB Pathway Inhibition: The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. DMF has been shown to inhibit this pathway through multiple mechanisms. A key action is the covalent modification of the p65 subunit of the NF-κB heterodimer.[5][6] This modification can interfere with the nuclear translocation of p65 and its ability to bind to DNA, thus preventing the transcription of NF-κB target genes.[5][6][7] Studies have demonstrated that DMF can inhibit the nuclear accumulation of p65 in a dose-dependent manner, leading to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9] This inhibitory effect on NF-κB signaling is considered a major contributor to the anti-inflammatory properties of DMF.

Quantitative Data on DMF Activity

The following tables summarize quantitative data from various studies investigating the antioxidant and anti-inflammatory effects of Dimethyl Fumarate.

Table 1: Antioxidant Activity of DMF - Nrf2 Pathway Activation

| Cell Type | DMF Concentration (µM) | Treatment Duration (hours) | Target Gene/Protein | Fold Increase (vs. Control) | Reference |

| Human Retinal Endothelial Cells (HREC) | 10 | 6 | Nrf2 (protein) | ~1.5 | [1] |

| Human Retinal Endothelial Cells (HREC) | 50 | 6 | Nrf2 (protein) | ~2.0 | [1] |

| Human Retinal Endothelial Cells (HREC) | 10 | 6 | HO-1 (protein) | ~2.5 | [1] |

| Human Retinal Endothelial Cells (HREC) | 50 | 6 | HO-1 (protein) | ~4.0 | [1] |

| Human Retinal Endothelial Cells (HREC) | 10 | 24 | HO-1 (protein) | +560% | [1] |

| Human Retinal Endothelial Cells (HREC) | 50 | 24 | HO-1 (protein) | +606% | [1] |

| N27 Rat Dopaminergic Cells | 20 | 4 | Hmox1 (mRNA) | ~4.0 | [10] |

| N27 Rat Dopaminergic Cells | 20 | 8 | Hmox1 (mRNA) | ~6.0 | [10] |

| N27 Rat Dopaminergic Cells | 20 | 12 | Hmox1 (mRNA) | ~7.0 | [10] |

| N27 Rat Dopaminergic Cells | 20 | 24 | Hmox1 (mRNA) | ~5.0 | [10] |

| Mouse Cortex (in vivo) | 100 mg/kg | 4 | Nrf2 (protein) | Slight Increase | [4] |

| Mouse Cortex (in vivo) | 300 mg/kg | 4 | Nrf2 (protein) | Slight Increase | [4] |

Table 2: Anti-inflammatory Activity of DMF - NF-κB Pathway Inhibition

| Cell Type | Stimulant | DMF Concentration (µM) | Treatment Duration (hours) | Measured Effect | % Inhibition / Reduction | Reference |

| Human Monocyte-Derived Macrophages (MDM) | TNF-α | 10 | 24 | p65 Nuclear Translocation | Dose-dependent inhibition | [7] |

| Human Monocyte-Derived Macrophages (MDM) | TNF-α | 30 | 24 | p65 Nuclear Translocation | Dose-dependent inhibition | [7] |

| Human Monocyte-Derived Macrophages (MDM) | PHA | 1-30 | 24 | TNF-α Production | Dose-dependent inhibition | [7] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 70 | 1 | p65 Nuclear Translocation | Significant cytoplasmic retention | [9] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 70 | 6 | IL-12 Production | ~80% | [9] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 70 | 24 | IL-6 Production | ~95% | [9] |

| Wild-type Splenocytes | LPS | 9 µg/ml (~62.5 µM) | 24 | IL-6 Production | ~70% | [11] |

| Wild-type Splenocytes | LPS | 9 µg/ml (~62.5 µM) | 24 | IP-10 Production | ~80% | [11] |

| Wild-type Splenocytes | LPS | 9 µg/ml (~62.5 µM) | 24 | MIP-1β Production | ~75% | [11] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways modulated by Dimethyl Fumarate.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antioxidant and anti-inflammatory activities of Dimethyl Fumarate.

Western Blot Analysis for Nrf2 and HO-1 Expression

This protocol is used to quantify the protein levels of Nrf2 and its downstream target HO-1 following DMF treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of DMF or vehicle control for the desired duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the expression of Nrf2 and HO-1 to the loading control.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells cultured on coverslips in a multi-well plate

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody (anti-NF-κB p65)

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with DMF or vehicle control, followed by stimulation with an inflammatory agent (e.g., TNF-α or LPS) for the appropriate time.

-

Fixation: Fix the cells with fixation solution for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block with blocking solution for 1 hour to reduce non-specific binding.

-

Primary Antibody Incubation: Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

Chromatin Immunoprecipitation (ChIP) Assay for NF-κB p65 DNA Binding

This protocol determines whether DMF inhibits the binding of NF-κB p65 to the promoter regions of its target genes.[2][12][13]

Materials:

-

Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

Anti-NF-κB p65 antibody and control IgG

-

Protein A/G magnetic beads or agarose

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting NF-κB response elements in specific gene promoters

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and nuclei, then sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-NF-κB p65 antibody or a control IgG overnight.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with Proteinase K to degrade proteins and purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of NF-κB target genes to quantify the amount of immunoprecipitated DNA. A decrease in precipitated DNA in DMF-treated samples indicates reduced p65 binding.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Levels

This protocol measures the effect of DMF on the mRNA expression of pro-inflammatory cytokines.[14][15][16][17][18]

Materials:

-

RNA extraction kit

-

Reverse transcription kit for cDNA synthesis

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with DMF and/or an inflammatory stimulus. Extract total RNA from the cells.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target cytokines and a housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in cytokine mRNA expression in DMF-treated cells compared to control cells, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Levels

This protocol quantifies the amount of secreted pro-inflammatory cytokines in cell culture supernatants.[19][20][21][22]

Materials:

-

Cytokine-specific sandwich ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

96-well microplate

-

Wash buffer

-

Recombinant cytokine standards

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight.

-

Blocking: Wash the plate and block with a blocking buffer to prevent non-specific binding.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody.

-

Streptavidin-HRP Incubation: Wash and add streptavidin-HRP.

-

Substrate Addition: Wash and add the TMB substrate. A color change will occur.

-

Stopping the Reaction: Stop the reaction with the stop solution.

-

Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion

Dimethyl Fumarate's therapeutic efficacy is deeply rooted in its dual ability to bolster cellular antioxidant defenses through the Nrf2 pathway and to suppress inflammatory responses by inhibiting the NF-κB signaling cascade. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of DMF and related compounds in a variety of disease contexts characterized by oxidative stress and inflammation. The provided visualizations of the core signaling pathways serve as a clear and concise reference for understanding the intricate molecular interactions modulated by this versatile therapeutic agent.

References

- 1. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epigenome-noe.net [epigenome-noe.net]

- 3. researchgate.net [researchgate.net]

- 4. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. p65 Chromatin Immunoprecipitation Protocol [bio-protocol.org]

- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 14. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]

- 15. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gene-quantification.de [gene-quantification.de]

- 17. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytokine mRNA quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. h-h-c.com [h-h-c.com]

- 21. researchgate.net [researchgate.net]

- 22. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Stability of 1-Deoxy-1-morpholino-D-fructose

This guide provides a comprehensive overview of the current scientific understanding of the thermal stability of 1-Deoxy-1-morpholino-D-fructose (DMF), an Amadori compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct research on the thermal properties of DMF, this document synthesizes findings from closely related Amadori compounds and the constituent fructose (B13574) molecule to provide a robust framework for its analysis.

Core Concepts in Thermal Stability

The thermal stability of a pharmaceutical compound like this compound is a critical parameter influencing its shelf-life, storage conditions, and processing. Degradation can lead to loss of efficacy and the formation of potentially harmful byproducts. The primary analytical techniques for assessing thermal stability are Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which detects heat flow changes associated with phase transitions and decomposition.

Quantitative Data on Thermal Degradation

Direct quantitative thermal analysis data for DMF is not extensively available in peer-reviewed literature. However, a key study provides kinetic data on its degradation under specific conditions.

Table 1: Kinetic Data for the Decomposition of this compound

| Parameter | Value | Conditions |

| Second-order rate constant for formation | 1.87 M⁻¹ h⁻¹ | pH 3.0, 100°C, 90% methanol-water |

| Rate constant for decomposition (k₁) | 0.04 h⁻¹ | pH 3.0, 100°C, in presence of excess glucose |

| Rate constant for decomposition (k₂) | 0.01 M⁻¹ h⁻¹ | pH 3.0, 100°C, in presence of excess glucose |

Source: Adapted from a kinetic analysis of the formation and degradation of 1-morpholino-1-deoxy-d-fructose.[1][2]

Physicochemical Properties

Understanding the basic physical properties of DMF is essential for interpreting thermal analysis data.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₆ |

| Molecular Weight | 249.26 g/mol |

| Melting Point | 147 °C |

| Appearance | White to off-white powder |

| Storage Temperature | -20°C |

Source: Data compiled from chemical supplier information.[3][4][5][6]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of DMF are not explicitly published. The following methodologies are proposed based on standard practices for analogous compounds such as other Amadori products and carbohydrates.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of DMF.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 3-5 mg of DMF powder into a clean alumina (B75360) or platinum crucible.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of DMF, and to observe any thermal events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-4 mg of DMF powder into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C for 5 minutes.

-

Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. This should be sufficient to observe the melting point of 147°C and any immediate post-melting events.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. Exothermic events following the melt may indicate decomposition.

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify the degradation of DMF over time at various temperatures.

Methodology:

-

System: A high-performance liquid chromatograph equipped with a suitable detector (e.g., diode array or pulsed amperometric detector).

-

Column: A column suitable for carbohydrate analysis, such as an amino-based or ion-exchange column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for the separation of polar compounds like DMF. The exact gradient will need to be optimized.

-

Sample Preparation:

-

Prepare a stock solution of DMF in a suitable solvent (e.g., 90% methanol/water).

-

Incubate aliquots of the solution in sealed vials at various temperatures (e.g., 40°C, 60°C, 80°C).

-

At specified time points, withdraw samples, dilute if necessary, and inject them into the HPLC system.

-

-

Quantification: The concentration of DMF is determined by comparing the peak area to a standard curve of known concentrations.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive evaluation of the thermal stability of this compound.

Generalized Degradation Pathway for Amadori Compounds

While the specific degradation products of DMF have not been fully elucidated, the general degradation pathways for Amadori compounds involve several key steps. The fructose moiety can undergo enolization, leading to the formation of reactive dicarbonyl intermediates, which can then proceed through various reaction cascades.

Summary and Future Directions

The thermal stability of this compound is a complex area with limited direct research. The available kinetic data suggest that the compound degrades at elevated temperatures, and its melting point is established at 147°C. For a complete stability profile, further experimental work is required.

Recommendations for Future Research:

-

Conduct comprehensive TGA and DSC analyses of pure DMF to determine its decomposition profile and thermal transitions accurately.

-

Perform isothermal stability studies at various temperatures and pH levels, using a validated HPLC method to quantify the degradation kinetics.

-

Utilize techniques such as LC-MS/MS and GC-MS to identify the specific degradation products formed under different thermal stress conditions.

-

Investigate the impact of formulation excipients on the thermal stability of DMF.

This guide provides a foundational understanding and a practical framework for researchers to approach the thermal stability assessment of this compound. The proposed protocols and workflows offer a starting point for generating the critical data needed for its development and application.

References

- 1. The effect of solvents on the thermal degradation products of two Amadori derivatives [agris.fao.org]

- 2. tainstruments.com [tainstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Analysis of volatiles from the thermal decomposition of Amadori rearrangement products in the cysteine-glucose Maillard reaction and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melting behaviour of D-sucrose, D-glucose and D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 1-Deoxy-1-morpholino-D-fructose (DMF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic amino sugar derivative of fructose (B13574). As an analog of the early-stage Amadori product formed in glycation, DMF is a crucial compound in the study of the Maillard reaction and advanced glycation end-products (AGEs), which are implicated in the pathophysiology of diabetes and other age-related diseases. Understanding the solubility of DMF in various solvents is fundamental for its application in in vitro glycation assays, as a standard for fructosamine (B8680336) assays, and in the development of potential inhibitors of glycation. This technical guide provides a comprehensive overview of the known solubility of DMF in different solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.

Quantitative Solubility Data